

Technical Guide: 2-Amino-2-(4-bromophenyl)propanoic Acid

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Compound of Interest

Compound Name:	2-amino-2-(4-bromophenyl)propanoic Acid
CAS No.:	72408-57-2
Cat. No.:	B1274617

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Executive Summary

2-Amino-2-(4-bromophenyl)propanoic acid is a non-proteinogenic,

-disubstituted amino acid. Structurally, it is an analog of alanine where the

-hydrogen is replaced by a 4-bromophenyl group (making it

-(4-bromophenyl)alanine), or an analog of phenylglycine where the

-hydrogen is replaced by a methyl group (making it

-methyl-4-bromophenylglycine).

This compound is distinct from its common isomer, 4-bromo-phenylalanine (2-amino-3-(4-bromophenyl)propanoic acid), which carries the aryl group on the

-carbon. The steric bulk at the

-carbon in the title compound severely restricts conformational flexibility, making it a critical

scaffold in the design of peptidomimetics with defined secondary structures (e.g.,

-helices).

Core Data Snapshot

Property	Value
Molecular Weight (Average)	244.09 g/mol
Monoisotopic Mass (Br)	242.9895 Da
Monoisotopic Mass (Br)	244.9875 Da
Molecular Formula	
CAS Number	53086-53-6 (Acid) / 888970-46-5 (Methyl ester HCl)
Isotopic Pattern	~1:1 doublet () due to Br isotopes

Chemical Identity & Physiochemical Properties[1][4] Molecular Weight & Isotopic Distribution

For researchers using Mass Spectrometry (MS), relying on the average molecular weight (244.09 g/mol) is insufficient due to the unique isotopic signature of bromine. Bromine exists as two stable isotopes,

Br (50.69%) and

Br (49.31%), in a roughly 1:1 ratio.

- LC-MS Implications: The mass spectrum will not show a single parent ion peak. Instead, it will display a characteristic "doublet" pattern separated by 2 mass units.

- Peak A (
Br): 243.99 (M+H)
- Peak B (
Br): 245.99 (M+H)
- Intensity Ratio: ~1:1

Structural Disambiguation

It is vital to distinguish the target molecule from its region-isomer to ensure valid experimental design.

Feature	Target: 2-Amino-2-(4-bromophenyl)propanoic acid	Isomer: 4-Bromophenylalanine
IUPAC	2-amino-2-(4-bromophenyl)propanoic acid	2-amino-3-(4-bromophenyl)propanoic acid
Structure	-Methyl, -Aryl	-H, -Aryl
Role	Conformational constraint (Aib-like)	Side-chain modification
Chirality	Chiral (if resolved)	Chiral (L/D forms)

Synthetic Routes & Production

The synthesis of

-disubstituted amino acids requires specific methodologies to overcome the steric hindrance at the quaternary carbon. The Bucherer-Bergs reaction is the industry standard for generating this scaffold from the corresponding ketone.

Protocol: Bucherer-Bergs Synthesis

This pathway converts 4-bromoacetophenone into the hydantoin intermediate, which is then hydrolyzed to the free amino acid.

Step-by-Step Methodology

- Hydantoin Formation:
 - Reagents: 4-Bromoacetophenone (1.0 eq), Potassium Cyanide (KCN, 1.2 eq), Ammonium Carbonate ((NH₄)₂CO₃, 3.0 eq).
 - Solvent: 50% Ethanol/Water.
 - Conditions: Heat to 60°C for 24 hours in a sealed vessel.
 - Mechanism: The ketone forms a hemiaminal, followed by nucleophilic attack by cyanide and subsequent cyclization to form 5-(4-bromophenyl)-5-methylhydantoin.
 - Purification: The hydantoin precipitates upon cooling and acidification.
- Alkaline Hydrolysis:
 - Reagents: 3M NaOH or Ba(OH)₂.
 - Conditions: Reflux (100°C) for 48 hours.
 - Workup: Neutralize with HCl to pH 6-7 to precipitate the zwitterionic amino acid.

Synthesis Workflow Diagram



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Caption: Figure 1. Bucherer-Bergs synthetic route for the production of

-disubstituted amino acids.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (D

O/NaOD):

- 1.75 ppm (3H, s): Methyl group attached to the quaternary carbon. (Distinctive singlet; differentiates from the doublet methyl of alanine or the benzylic CH of phenylalanine).
- 7.40–7.60 ppm (4H, m): Aromatic protons showing an AA'BB' system typical of para-substitution.

Mass Spectrometry (ESI-MS)

- Ionization: Positive Mode (M+H)
- Signature: Two peaks of equal intensity at m/z 244 and 246.
- Fragmentation: Loss of COOH (-45 Da) is difficult due to the quaternary center, making the parent ion relatively stable compared to standard amino acids.

Applications in Drug Discovery[5][6][7][8] Conformational Constraint (The "Aib" Effect)

Similar to 2-aminoisobutyric acid (Aib), the introduction of the

-methyl group restricts the rotation around the N-C

(

) and C

-C' (

) bonds.

- Mechanism: The steric clash between the methyl group and the carbonyl oxygen forces the peptide backbone into a helical conformation (often

-helix or

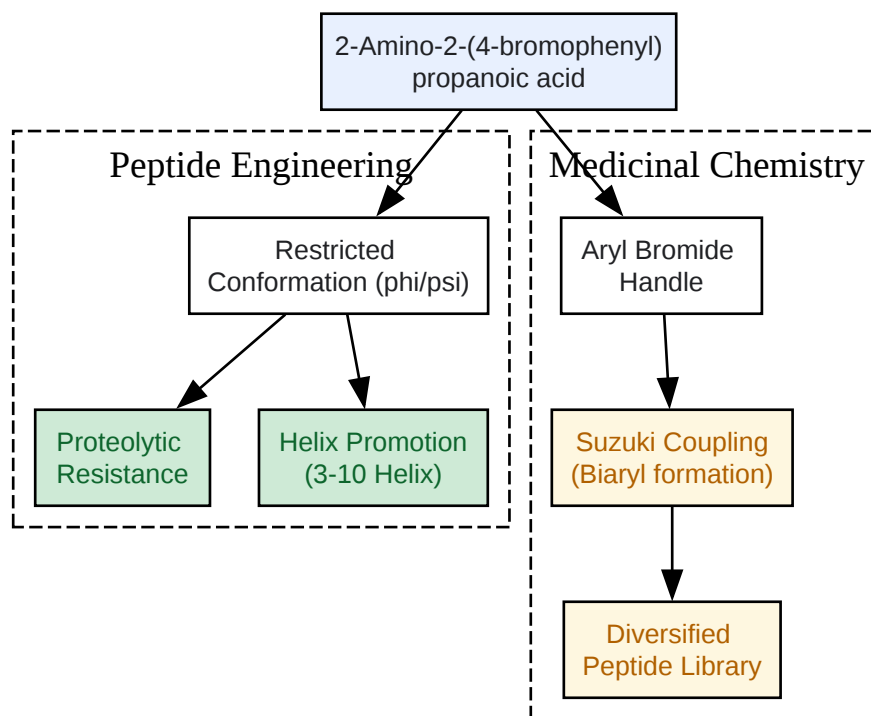
-helix).

- Utility: Enhances metabolic stability by preventing protease access to the peptide bond.

Late-Stage Diversification

The 4-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

- Workflow:
 - Incorporate **2-amino-2-(4-bromophenyl)propanoic acid** into a peptide sequence.
 - Perform on-resin Suzuki coupling with an aryl boronic acid.
 - Result: A library of biaryl-modified peptides with rigidified backbones.



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Caption: Figure 2. Functional utility of the scaffold in peptide engineering and library generation.

Safety & Handling

- GHS Classification: Warning.[1]
- Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amino acid is zwitterionic and stable, but the 4-bromo moiety can be light-sensitive over prolonged exposure.

References

- PubChem Compound Summary. (2025). 2-Amino-3-(4-bromophenyl)propanoic acid (Isomer Comparison). National Center for Biotechnology Information. [Link](#)

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- ChemicalBook. (2025). **2-Amino-2-(4-bromophenyl)propanoic acid** derivatives and suppliers.[Link](#)
- Sigma-Aldrich. (2025).[1] Product Specification: 4-Bromo-L-phenylalanine (Isomer Reference).[Link](#)

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Sources

- 1. 2-({2-[4-Bromophenyl]amino}-2-oxoethyl)thio)propanoic acid | Sigma-Aldrich [sigmaaldrich.com]
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